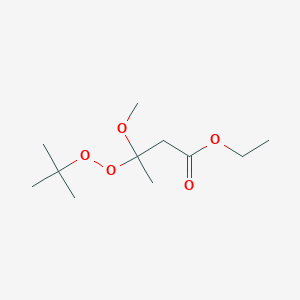
Ethyl 3-(tert-butylperoxy)-3-methoxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(tert-butylperoxy)-3-methoxybutanoate is an organic peroxide compound widely used as a polymerization initiator in the chemical industry. Organic peroxides are known for their ability to decompose and generate free radicals, which are essential for initiating polymerization reactions. This compound is particularly valued for its stability and efficiency in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(tert-butylperoxy)-3-methoxybutanoate typically involves the reaction of tert-butyl hydroperoxide with ethyl 3-methoxy-3-oxobutanoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or a similar strong acid, to facilitate the formation of the peroxide bond.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored to prevent any thermal runaway reactions, which can be hazardous due to the exothermic nature of peroxide formation.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(tert-butylperoxy)-3-methoxybutanoate primarily undergoes decomposition reactions to generate free radicals. These free radicals can then participate in various types of reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other substrates.
Reduction: In the presence of reducing agents, the peroxide bond can be cleaved, leading to the formation of alcohols and other reduced products.
Substitution: The free radicals generated can substitute hydrogen atoms in organic molecules, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, ozone, and other peroxides. Conditions typically involve elevated temperatures and controlled atmospheres.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to generate the necessary free radicals.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted organic compounds depending on the substrate used.
Scientific Research Applications
Ethyl 3-(tert-butylperoxy)-3-methoxybutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a polymerization initiator in the synthesis of polymers and copolymers. It is also used in the study of radical reactions and mechanisms.
Biology: Employed in the preparation of biocompatible polymers for drug delivery systems and tissue engineering.
Medicine: Investigated for its potential use in the controlled release of therapeutic agents.
Industry: Utilized in the production of plastics, rubbers, and resins. It is also used in the formulation of coatings, adhesives, and sealants.
Mechanism of Action
The primary mechanism of action for ethyl 3-(tert-butylperoxy)-3-methoxybutanoate involves the decomposition of the peroxide bond to generate free radicals. These free radicals can then initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The molecular targets include unsaturated monomers such as styrene, acrylates, and methacrylates. The pathways involved are primarily radical chain reactions, which propagate through successive addition of monomers to the growing polymer chain.
Comparison with Similar Compounds
- tert-Butyl peroxybenzoate
- tert-Butyl peroxy-2-ethylhexanoate
- tert-Butyl peroxyacetate
Comparison: Ethyl 3-(tert-butylperoxy)-3-methoxybutanoate is unique in its balance of stability and reactivity. Compared to tert-butyl peroxybenzoate, it offers better control over the polymerization process due to its slower decomposition rate. In contrast to tert-butyl peroxy-2-ethylhexanoate, it provides a higher yield of polymer products with fewer side reactions. Its performance is also superior to tert-butyl peroxyacetate in terms of thermal stability and safety, making it a preferred choice in industrial applications.
Properties
CAS No. |
138681-48-8 |
|---|---|
Molecular Formula |
C11H22O5 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 3-tert-butylperoxy-3-methoxybutanoate |
InChI |
InChI=1S/C11H22O5/c1-7-14-9(12)8-11(5,13-6)16-15-10(2,3)4/h7-8H2,1-6H3 |
InChI Key |
QPGHAFQSBFEORL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(OC)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















